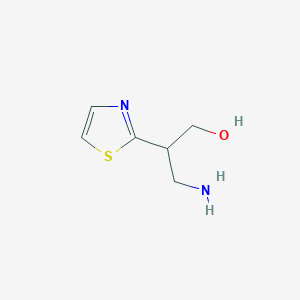

3-Amino-2-(thiazol-2-yl)propan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-(1,3-thiazol-2-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2OS/c7-3-5(4-9)6-8-1-2-10-6/h1-2,5,9H,3-4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHRVGWYTCUZQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(CN)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 2 Thiazol 2 Yl Propan 1 Ol

Retrosynthetic Analysis of the 3-Amino-2-(thiazol-2-yl)propan-1-ol Core

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.com For this compound, the primary disconnections are centered around the formation of the thiazole (B1198619) ring and the installation of the key functional groups.

A logical retrosynthetic approach involves two main bond cleavages:

C-N and C-O Functional Group Interconversion (FGI): The primary amine and primary alcohol can be traced back to more robust precursor functionalities like a nitrile, azide, or nitro group for the amine, and an ester or carboxylic acid for the alcohol. These can be introduced via a suitable bifunctional starting material.

Thiazole Ring Disconnection: The thiazole ring is commonly disconnected according to the Hantzsch synthesis pathway. amazonaws.com This breaks the ring into a thioamide or thiourea (B124793) component and an α-halocarbonyl compound.

Following this logic, a plausible retrosynthetic pathway for this compound (I) would be:

Step A: The target molecule (I) can be derived from a protected amino alcohol precursor (II) to avoid side reactions during the thiazole formation.

Step B: This precursor (II) could be synthesized from a key intermediate like ethyl 2-(thiazol-2-yl)propanoate (III). The amino and hydroxyl groups can be installed via reduction of the ester and subsequent manipulation of a related functional group.

Step C: The thiazole core of intermediate (III) is disconnected via the Hantzsch synthesis logic. This leads back to a thioamide, such as thioformamide (B92385) (IV), and a suitable α-haloketone precursor, like ethyl 2-bromo-3-oxobutanoate (V).

This analysis provides a strategic roadmap, highlighting the key reactions—thiazole synthesis and functional group manipulations—required to assemble the target molecule.

Classical Synthetic Approaches to Thiazole-Substituted Propanolamines

Classical methods for synthesizing the thiazole core are well-established and remain cornerstones of heterocyclic chemistry.

The Hantzsch thiazole synthesis, first described in 1887, is a versatile reaction between an α-haloketone and a thioamide to form a thiazole. synarchive.combepls.com The reaction typically proceeds via an initial S-alkylation of the thioamide, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring. youtube.com

In the context of aminopropanol (B1366323) research, this method is adapted to build the thiazole ring onto a progenitor of the propanolamine (B44665) side chain. A key strategy involves reacting a thioamide with an α-halocarbonyl compound that already contains the three-carbon backbone. For instance, the reaction of an appropriate 3-halo-2-oxopropyl ester with a simple thioamide would generate a thiazole-substituted propanoate ester, a direct precursor to the target amino alcohol after reduction and amination steps. The Hantzsch synthesis is widely used due to its simplicity and the ability to introduce a variety of functional groups into the thiazole ring. bepls.commdpi.com

A widely used variation of the Hantzsch synthesis involves the condensation of α-haloketones or α-haloaldehydes with thiourea or its derivatives to produce 2-aminothiazoles. organic-chemistry.orgnih.gov This is one of the most convenient and common methods for thiazole synthesis. nih.govresearchgate.net The reaction of chloroacetaldehyde (B151913) with N-phenyl-N-thiocarbamoyl-β-alanine, for example, has been used to synthesize 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid. nih.gov

For the synthesis of the title compound, a plausible route involves the reaction of a 1,3-dihalo-propan-2-one derivative with thioformamide. Alternatively, building the 2-aminothiazole (B372263) core first is a common strategy. The reaction between thiourea and an appropriate α-haloketone like 1-bromo-3-hydroxypropan-2-one (B1599691) would yield a (2-amino-thiazol-4-yl)methanol intermediate, which could then be further elaborated. Research shows that these condensations can be performed under various conditions, often in solvents like ethanol (B145695) or acetone (B3395972), and sometimes without a catalyst. organic-chemistry.orgrsc.orgresearchgate.net

Table 1: Selected Conditions for Classical Thiazole Synthesis via Condensation

| Reactants | Catalyst/Solvent | Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| α-Haloketones, Thioamides | None/Heat | Heating of reagents | Thiazoles | synarchive.combepls.com |

| 2-Bromoacetophenones, Thiourea | None/Solvent-free | Completion in seconds | 2-Aminothiazoles | organic-chemistry.org |

| Ketones, N-substituted thioureas | HCl or HBr/DMSO | Room temperature | N-alkyl-1,3-thiazol-2-amines | rsc.orgresearchgate.net |

| N-phenyl-N-thiocarbamoyl-β-alanine, Chloroacetaldehyde | Water | Reflux | Thiazole-substituted propanoic acid | nih.gov |

| α-Diazoketones, Thiourea | PEG-400 | 100 °C | 2-Aminothiazoles | bepls.com |

An alternative to the classical Hantzsch approach involves the use of propargylamines. Research has shown that 2-aminothiazoles can be synthesized from the reaction of propargylamines with substituted isothiocyanates. bepls.com This reaction is typically performed under microwave conditions in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA). The choice of reaction temperature can influence the product outcome, with lower temperatures sometimes favoring the tautomeric 2-amino-4-methylenethiazoline intermediate. bepls.com This methodology offers a different disconnection strategy for the thiazole ring, building it from a propargylamine (B41283) backbone.

Modern and Advanced Synthetic Strategies

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for constructing heterocyclic scaffolds.

Modern synthetic efforts have increasingly focused on catalytic methods to improve the efficiency and sustainability of thiazole synthesis. Various metal-based catalysts have been developed to facilitate the construction of the thiazole ring under milder conditions.

Copper-Catalyzed Synthesis: Copper catalysts have been employed in the coupling of oxime acetates with isothiocyanates to provide various 2-aminothiazoles under mild conditions. organic-chemistry.org This method proceeds through N-O bond cleavage and C-H bond activation.

Palladium-Catalyzed Synthesis: Palladium(II) acetate (B1210297) has been shown to catalyze the highly selective formation of 4-substituted 2-aminothiazoles from vinyl azides and potassium thiocyanate. organic-chemistry.org

Reusable Catalysts: To address environmental concerns, significant research has gone into developing reusable catalysts. For instance, silica-supported tungstosilisic acid has been used as an efficient and recyclable catalyst for the one-pot, three-component synthesis of Hantzsch thiazole derivatives. mdpi.com Similarly, a magnetic nanocatalyst has been developed for the one-pot synthesis of 2-aminothiazoles, allowing for easy separation and reuse of the catalyst. rsc.org These green chemistry approaches often feature high yields, shorter reaction times, and the use of non-toxic solvents. rsc.org

Table 2: Examples of Modern Catalytic Methods for Thiazole Synthesis

| Catalytic System | Reactants | Key Features | Product Type | Reference(s) |

|---|---|---|---|---|

| Palladium(II) acetate | Vinyl azides, Potassium thiocyanate | High selectivity, mild conditions | 4-Substituted 2-aminothiazoles | organic-chemistry.org |

| Copper catalyst | Oxime acetates, Isothiocyanates | Mild conditions, good functional group tolerance | 4-Substituted 2-aminothiazoles | organic-chemistry.org |

| Silica (B1680970) supported tungstosilisic acid | Bromoacetyl derivative, Thiourea, Aldehydes | Reusable catalyst, green method, high yields | Substituted Hantzsch thiazoles | mdpi.com |

| Magnetic Nanocatalyst (Ca/4-MePy-IL@ZY-Fe₃O₄) | Acetophenone, Thiourea, TCCA | Recyclable magnetic catalyst, safe halogen source | 2-Aminothiazole derivatives | rsc.org |

| Iridium catalyst | N/A | Ylide insertion chemistry | Thiazoles and selenothiazoles | organic-chemistry.org |

Multicomponent Reactions for Thiazole Core Construction

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like thiazole derivatives from simple starting materials in a single step. nih.govacs.org These reactions are highly valued for their atom economy and ability to generate diverse molecular scaffolds by avoiding lengthy purification of intermediates. acs.org

Several MCRs have been developed for the construction of the thiazole core. nih.gov A common approach involves the condensation of a compound containing a reactive methylene (B1212753) group, an aldehyde, and a sulfur source, such as a thioamide. For instance, the Hantzsch thiazole synthesis, a classic example, can be adapted into a multicomponent format.

Recent advancements have focused on developing novel and sustainable MCRs. nih.gov One such example is the one-pot, three-component reaction of arylglyoxals, lawsone, and thiobenzamides in acetic acid at 90 °C to produce lawsone-linked 1,3-thiazoles in high yields. acs.org Another innovative approach utilizes a trypsin-catalyzed multicomponent reaction for the synthesis of thiazol-2-imine derivatives. researchgate.net

The table below summarizes key aspects of various multicomponent reactions for thiazole synthesis.

| Reaction Type | Reactants | Catalyst/Conditions | Key Features |

| Lawsone-linked Thiazoles | Arylglyoxals, Lawsone, Thiobenzamides | Acetic acid, 90 °C | High yields, short reaction times. acs.org |

| Trisubstituted Thiazoles | Various | Sulfonated peanut shell residue-derived carbonaceous catalyst (SPWB), microwave-assisted, on-water | Sustainable, biocatalyzed. nih.gov |

| Thiazol-2-imine Derivatives | Various | Trypsin-catalyzed or microwave irradiation | Enzyme-catalyzed or catalyst-free options. researchgate.net |

Solution-Phase Parallel Synthesis for Combinatorial Library Generation

Solution-phase parallel synthesis is a valuable technique for the rapid generation of a large number of structurally related compounds, known as a combinatorial library. nih.govyoutube.com This method is particularly useful in drug discovery for screening and identifying lead compounds. nih.gov The synthesis is carried out in solution, and the reactions are run in parallel in multiple reaction vessels, often with automated systems. nih.govyoutube.com

For the generation of a library of this compound derivatives, a solution-phase parallel synthesis approach would involve reacting a common thiazole-containing precursor with a diverse set of building blocks. nih.gov For example, a library of disubstituted 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives was successfully synthesized using this method. nih.gov This strategy allows for the systematic modification of the aminopropanol side chain, leading to a wide range of analogs for biological evaluation.

A key advantage of solution-phase parallel synthesis is the ability to use a wide range of reagents and reaction conditions. youtube.com The purification of the final products can be streamlined using techniques like solid-phase extraction (SPE) or "catch and release" strategies. capes.gov.br

The following table outlines the general workflow for solution-phase parallel synthesis of a thiazole library.

| Step | Description |

| 1. Scaffolding | A core thiazole structure is synthesized. |

| 2. Diversification | The scaffold is reacted with a variety of building blocks in parallel. |

| 3. Work-up | Reactions are quenched and crude products are isolated. |

| 4. Purification | Products are purified using automated parallel techniques. |

| 5. Characterization | The purity and identity of each compound in the library are confirmed. |

Precursor Compounds and Starting Materials for this compound Synthesis

A key precursor for the thiazole ring is often derived from thiourea or a thioamide. clockss.orglmaleidykla.lt For instance, the cyclizing condensation of thiourea with an appropriate α-haloketone or α-haloaldehyde is a common method for forming the thiazole ring. clockss.org In the synthesis of a related compound, 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid, a thioureido acid was reacted with chloroacetaldehyde to form the thiazole ring. lmaleidykla.lt

The aminopropanol side chain can be introduced using various strategies. One approach involves starting with a precursor that already contains a protected amino and hydroxyl group, which is then attached to the pre-formed thiazole ring. Alternatively, the side chain can be built step-wise on the thiazole core.

Below is a table of potential precursor compounds for the synthesis of this compound.

| Precursor Type | Example Compound | Role in Synthesis |

| Thiazole Precursor | Thiourea | Source of the N-C-S unit for the thiazole ring. clockss.org |

| Thiazole Precursor | Ethyl 2-aminothiazole-5-carboxylate | A pre-formed thiazole ring for further functionalization. clockss.org |

| Side Chain Precursor | 3-Amino-1-propanol (with protecting groups) | Provides the aminopropanol moiety. |

| α-Halocarbonyl | Chloroacetaldehyde | Reacts with a thioamide to form the thiazole ring. lmaleidykla.lt |

Reaction Conditions and Optimization Strategies in Propanolamine Synthesis (e.g., solvent effects, temperature, catalytic systems, base catalysis)

The synthesis of propanolamine derivatives, including this compound, is highly dependent on the reaction conditions. Optimization of these parameters is crucial for achieving high yields and purity.

Solvent Effects: The choice of solvent can significantly influence reaction rates, pathways, and product distribution. numberanalytics.comnumberanalytics.com In the synthesis of polymer nanoparticles, for example, the choice between acetone and a chloroform/methanol mixture had a profound impact on the encapsulation of a hydrophobic drug. nih.gov Polar aprotic solvents like DMF and DMSO are often used in nucleophilic substitution reactions, while nonpolar solvents may be preferred in other contexts to minimize side reactions. numberanalytics.com The polarity of the solvent can affect the stability of intermediates and transition states, thereby altering the reaction outcome. numberanalytics.comfrontiersin.org

Temperature: Temperature is a critical parameter that affects reaction kinetics. nih.govnih.gov Higher temperatures generally lead to faster reaction rates, but can also promote side reactions and decomposition of thermally sensitive compounds. nih.gov In some cases, elevating the temperature can significantly improve the yield and efficiency of a reaction. nih.gov For instance, in the assembly of peptide-based hydrogels, increasing the temperature from 5°C to 25°C resulted in a much stronger material. nih.gov Conversely, some reactions may require low temperatures to enhance selectivity. youtube.com

Catalytic Systems: Catalysts play a vital role in many organic syntheses by providing an alternative reaction pathway with a lower activation energy. ornl.govanl.gov For the synthesis of propanolamine derivatives, various catalytic systems can be employed. These can range from simple acid or base catalysis to more complex transition metal catalysts. google.comnih.gov For example, in the synthesis of propargylamines, a related class of compounds, various metal-based catalysts have been shown to be effective. researchgate.netresearchgate.net The choice of catalyst can influence the stereoselectivity of the reaction, which is particularly important for the synthesis of chiral molecules. google.com Recent research has also explored the use of biocatalysts and sustainable catalytic systems. nih.govornl.gov

Base Catalysis: Bases are frequently used in organic synthesis to deprotonate acidic protons, activate nucleophiles, or neutralize acidic byproducts. nih.gov In the context of propanolamine synthesis, a base may be required to facilitate the reaction between an amine and an electrophile. The choice of base and its strength can be critical. For example, in the synthesis of pyrroles, the use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in combination with a thiazolium salt was found to be effective. nih.gov

The following table summarizes the influence of various reaction parameters on propanolamine synthesis.

| Parameter | Influence on Synthesis | Examples |

| Solvent | Affects reaction rate, selectivity, and solubility of reactants and intermediates. numberanalytics.comnumberanalytics.com | Polar aprotic solvents (e.g., DMF, DMSO) can accelerate SN2 reactions. numberanalytics.com Protic solvents can stabilize charged intermediates. frontiersin.org |

| Temperature | Controls reaction kinetics and can influence product distribution. nih.govnih.gov | Elevated temperatures can increase reaction rates but may lead to decomposition. nih.govnih.gov Low temperatures can enhance selectivity. youtube.com |

| Catalyst | Lowers the activation energy, increasing the reaction rate and potentially influencing stereochemistry. ornl.govanl.gov | Transition metal catalysts (e.g., Pd, Cu) are used in cross-coupling reactions. nih.gov Acid or base catalysis is common in condensation reactions. nih.gov |

| Base | Activates nucleophiles, neutralizes acids, and can influence reaction pathways. nih.gov | Strong, non-nucleophilic bases like DBU are used to promote specific reactions. nih.gov Inorganic bases like carbonates can be used to neutralize acidic byproducts. |

Stereochemical Considerations in 3 Amino 2 Thiazol 2 Yl Propan 1 Ol Synthesis

Importance of Chirality in Thiazole-Containing Amino Alcohol Research

The thiazole (B1198619) ring is a key structural motif in numerous biologically active compounds, including a variety of natural products and synthetic pharmaceuticals. lmaleidykla.ltresearchgate.netlmaleidykla.lt When incorporated into an amino alcohol framework, the resulting thiazole-containing amino alcohols exhibit a wide range of pharmacological properties. The chirality of these molecules, arising from the presence of one or more stereocenters, plays a crucial role in their biological function. The specific spatial orientation of the amino and hydroxyl groups, in relation to the thiazole ring and the rest of the molecule, dictates how the compound interacts with its biological target, such as an enzyme or a receptor.

The differential biological activity of enantiomers is a well-established principle in pharmacology. For thiazole-containing amino alcohols, one enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even responsible for undesirable side effects. Therefore, the ability to selectively synthesize a single, desired stereoisomer is of utmost importance in drug discovery and development. Research into chiral thiazole-containing amino alcohols has demonstrated their potential as intermediates in the synthesis of more complex molecules, including antibiotics and anticancer agents. nih.govuj.ac.za The defined stereochemistry of these building blocks is essential for constructing the target molecules with the correct absolute configuration, which is ultimately responsible for their therapeutic efficacy. The compound (1S,2S)-1-amino-1-(1,3-thiazol-2-yl)propan-2-ol, for instance, is noted for its specific stereochemistry which is crucial for its biological interactions. ontosight.ai

Asymmetric Synthesis Approaches for Enantioselective Production of 3-Amino-2-(thiazol-2-yl)propan-1-ol

Asymmetric synthesis encompasses a range of techniques designed to produce a chiral compound as a single enantiomer or with a significant excess of one enantiomer over the other. For the enantioselective production of this compound, several asymmetric strategies can be envisioned, drawing from established methods for the synthesis of chiral amino alcohols. nih.govfrontiersin.org

One prominent approach is the use of chiral catalysts in key bond-forming reactions. For example, the asymmetric reduction of a corresponding β-aminoketone precursor can be achieved using chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands. This method can afford the desired amino alcohol with high enantioselectivity. Another powerful technique is the asymmetric transfer hydrogenation of unprotected α-ketoamines, which has been successfully applied to the synthesis of various chiral 1,2-amino alcohols. nih.gov

Furthermore, the use of chiral auxiliaries is a well-established strategy. A chiral auxiliary can be temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

The following table summarizes potential asymmetric synthesis approaches applicable to this compound, based on analogous transformations reported in the literature.

| Asymmetric Synthesis Approach | Description | Potential Precursor |

| Catalytic Asymmetric Reduction | Reduction of a prochiral ketone using a chiral catalyst and a reducing agent (e.g., H₂) to create a chiral center. | 3-Amino-2-(thiazol-2-yl)-1-propanone |

| Catalytic Asymmetric Hydrogenation | Hydrogenation of an enamine or imine precursor in the presence of a chiral metal catalyst. | (Z/E)-3-Amino-2-(thiazol-2-yl)prop-1-en-1-ol |

| Chiral Auxiliary-Mediated Synthesis | Use of a recoverable chiral molecule to direct the stereoselective formation of new chiral centers. | A thiazole-containing substrate attached to a chiral auxiliary. |

| Enzyme-Catalyzed Resolution | Selective acylation or hydrolysis of a racemic mixture of the amino alcohol or a derivative, catalyzed by a lipase. | Racemic this compound |

Stereoselective Transformations of Chiral Precursors

An alternative to creating chirality through asymmetric reactions is to start with a readily available chiral precursor and transform it into the desired product while retaining or controlling the stereochemistry. This approach, known as a chiron-based synthesis, leverages the "chiral pool" of naturally occurring or commercially available enantiopure compounds.

For the synthesis of this compound, a suitable chiral precursor could be a chiral amino acid or a chiral hydroxy acid. For instance, a derivative of an amino acid like serine or threonine could be elaborated to introduce the thiazole moiety. The stereochemistry of the starting material would then dictate the stereochemistry of the final product.

A documented example in a related system involves the synthesis of the eastern fragment of the antibiotic GE2270 A, where the stereochemistry was established by coupling 2-metalated 4-bromothiazoles with enantiomerically pure mandelic acid derivatives. nih.gov This strategy allowed for the preparation of both erythro and threo configured amino alcohols with high diastereoselectivity. nih.gov Such an approach could be adapted for the synthesis of this compound, starting from a suitable chiral α-hydroxy aldehyde or ester.

The table below outlines potential stereoselective transformations using chiral precursors.

| Chiral Precursor | Transformation Strategy | Expected Stereochemical Outcome |

| (S)- or (R)-Serine derivative | Conversion of the carboxylic acid to a thiazole ring and reduction of the ester/acid. | Control of the stereocenter bearing the amino group. |

| (S)- or (R)-Glyceraldehyde derivative | Nucleophilic addition of a thiazolyl organometallic reagent to the aldehyde. | Control of the stereocenter bearing the hydroxyl group. |

| Enantiopure epoxides | Ring-opening of a chiral epoxide with a thiazole nucleophile or an amine. | Controlled formation of the 1,2-amino alcohol moiety. |

Resolution Techniques for Chiral Separation of Diastereomers or Enantiomers

When a synthesis produces a mixture of stereoisomers (either enantiomers or diastereomers), a resolution step is necessary to isolate the desired pure isomer.

Diastereomer Resolution: If the synthesis yields a mixture of diastereomers, they can often be separated by standard laboratory techniques such as column chromatography or crystallization, due to their different physical properties (e.g., solubility, melting point).

Enantiomer Resolution: Enantiomers, having identical physical properties in a non-chiral environment, require a chiral resolving agent or a chiral environment for separation. Common methods include:

Classical Resolution: This involves reacting the racemic mixture of the amino alcohol with a single enantiomer of a chiral acid (a resolving agent), such as mandelic acid or tartaric acid. researchgate.net This reaction forms a mixture of diastereomeric salts, which can then be separated by crystallization. After separation, the pure enantiomer of the amino alcohol is recovered by breaking the salt. The resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, an intermediate for duloxetine, using (S)-mandelic acid is a well-documented industrial process. researchgate.net

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). nih.govresearchgate.net The enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and thus their separation. Various CSPs based on modified amino alcohols have been developed for the separation of chiral compounds. nih.gov

The choice of resolution technique depends on factors such as the scale of the separation, the cost of the resolving agent or chiral column, and the efficiency of the separation.

Derivatization and Structural Modification of 3 Amino 2 Thiazol 2 Yl Propan 1 Ol

Functional Group Interconversions on the Propanolamine (B44665) Backbone

The hydroxyl and amino functionalities of the propanolamine backbone are key sites for derivatization. These functional groups can undergo a variety of interconversions to modulate the compound's physicochemical properties.

The primary alcohol of the propanolamine backbone can be oxidized to an aldehyde or a carboxylic acid. For instance, oxidation with a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) can yield the corresponding aldehyde, while stronger oxidizing agents such as potassium permanganate (B83412) or chromic acid can produce the carboxylic acid derivative. Conversely, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of various functionalities, including halides, azides, and other nucleophiles. vanderbilt.edu

The amino group can be acylated to form amides, sulfonated to form sulfonamides, or alkylated to yield secondary or tertiary amines. For example, reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding N-acyl derivatives. nih.gov Reductive amination with aldehydes or ketones can also be employed to introduce various alkyl or aryl substituents onto the nitrogen atom.

Modifications of the Thiazole (B1198619) Ring System

The thiazole ring itself is amenable to a range of modifications, including electrophilic substitution, metallation-cross-coupling reactions, and the formation of fused ring systems. The reactivity of the thiazole ring is influenced by the position and nature of substituents.

Regioselective Substituent Effects on Thiazole Ring Reactivity

The thiazole ring possesses distinct reactive sites. The C2 position is the most acidic and prone to deprotonation, making it a key site for introducing substituents. nih.gov The C5 position is susceptible to electrophilic attack, while the C4 position is generally less reactive. The presence of substituents can significantly influence the regioselectivity of further reactions. For example, an electron-donating group at the C2 position can activate the C5 position towards electrophilic substitution. Conversely, an electron-withdrawing group can deactivate the ring, making substitution more challenging. The stability of the resulting product, solvent effects, and the bulkiness of substituents are also critical factors in determining the outcome of these reactions. researchgate.net

Formation of Fused Thiazole Systems (e.g., benzothiazoles)

The thiazole ring can be annulated with other aromatic or heterocyclic rings to create fused systems like benzothiazoles. These fused structures often exhibit distinct biological activities. One common strategy for synthesizing benzothiazoles involves the reaction of 2-aminothiophenol (B119425) with carboxylic acids or their derivatives. In the context of 3-amino-2-(thiazol-2-yl)propan-1-ol, derivatization of the thiazole ring to introduce appropriate functional groups could pave the way for subsequent cyclization reactions to form fused systems. For instance, introducing a leaving group at the C2 position of the thiazole and an amino group on an adjacent aryl substituent could facilitate an intramolecular cyclization to form a benzothiazole (B30560) derivative. The benzo-fusion can impact the electronic properties of the thiazole ring, for example, by reducing its pKa value. nih.gov

Linker Chemistry for Conjugate Synthesis and Hybrid Molecule Formation

The functional groups on the this compound scaffold can be utilized to attach various linkers, enabling the synthesis of conjugates and hybrid molecules. These linkers can be designed to be stable or cleavable, depending on the intended application. Bifunctional linkers, containing two reactive ends, are commonly employed to connect the thiazole derivative to another molecule, such as a peptide, oligonucleotide, or a targeting moiety. researchgate.net Common conjugation strategies include amide bond formation, "click" chemistry reactions, and oxime ligation. researchgate.net The choice of linker and conjugation chemistry depends on the nature of the molecules to be conjugated and the desired properties of the final product.

Synthesis of this compound Analogs with Varied Substituents

A wide array of analogs of this compound can be synthesized by introducing different substituents at various positions of the molecule. The renowned Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides, is a cornerstone for creating substituted thiazole rings. bepls.com Other methods like the Cook-Heilbron synthesis provide access to 5-aminothiazoles. wikipedia.org

Substituents can be introduced onto the thiazole ring at the C4 and C5 positions by selecting appropriately substituted starting materials for the Hantzsch synthesis. For example, using different α-haloketones allows for the introduction of various aryl or alkyl groups at the C4-position. Similarly, modifications to the thioamide component can introduce diversity at the C2-position.

The following table provides examples of synthesized analogs and the synthetic strategies employed:

| Analog Class | Synthetic Strategy | Starting Materials | Reference |

| 2,4-Disubstituted-1,3-thiazoles | Hantzsch thiazole synthesis | Substituted thioamides and α-haloketones | nih.gov |

| Fused-thiazoles | Reaction of aminothiazole derivatives with epoxyketones | Aminothiazole derivatives, epoxyketones | nih.gov |

| N,N-disubstituted β-amino acids with thiazole | Hantzsch method from N-phenyl-N-thiocarbamoyl-β-alanine | N-phenyl-N-thiocarbamoyl-β-alanine, α-haloketones | researchgate.net |

| Aminothiazole derivatives with aryl substituents | Reaction of thioureido acid with bromoacetophenones | Thioureido acid, bromoacetophenones | nih.gov |

| 2-Aminothiazole (B372263) derivatives | Hantzsch method from α-haloketones and thioamides | α-haloketones, thioamides | |

| 5-Arylthiazoles | Reaction of N,N-diformylaminomethyl aryl ketones with P₂S₅ | N,N-diformylaminomethyl aryl ketones, P₂S₅ | organic-chemistry.org |

Furthermore, the amino and hydroxyl groups of the propanolamine side chain can be modified as described in section 4.1 to generate a vast library of analogs. These modifications can include acylation, alkylation, and sulfonylation of the amino group, and oxidation or substitution of the hydroxyl group.

Spectroscopic and Analytical Characterization Techniques for Thiazole Substituted Propanolamines

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 3-Amino-2-(thiazol-2-yl)propan-1-ol. The IR spectrum reveals the vibrational frequencies of bonds within the molecule, which are characteristic of specific functional groups.

Key expected absorption bands for this compound include:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

N-H Stretch: One or two sharp to medium bands in the region of 3300-3500 cm⁻¹ associated with the primary amine group. researchgate.net

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range due to the aliphatic C-H bonds of the propanolamine (B44665) chain.

C=N and C=C Stretch: Characteristic absorptions for the thiazole (B1198619) ring are expected in the 1500-1650 cm⁻¹ region. researchgate.net

C-N Stretch: Vibrations for the C-N bond of the amine will appear in the 1000-1350 cm⁻¹ range.

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region indicating the presence of the primary alcohol.

C-S Stretch: Thiazole ring C-S stretching vibrations typically appear at lower frequencies.

The following table summarizes the expected IR absorption bands and their corresponding functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Alcohol) | 3200-3600 (broad) |

| N-H (Amine) | 3300-3500 (sharp/medium) |

| C-H (Aliphatic) | 2850-3000 |

| C=N/C=C (Thiazole) | 1500-1650 |

| C-N (Amine) | 1000-1350 |

| C-O (Alcohol) | 1000-1260 (strong) |

Mass Spectrometry (MS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. In a typical experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are measured.

Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) that corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule with a high degree of confidence.

Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. The bonds in the molecular ion break in predictable ways, yielding smaller, charged fragments. The analysis of these fragments helps to confirm the presence of the thiazole ring and the propanolamine side chain. Common fragmentation pathways for thiazole derivatives often involve cleavage of the thiazole ring. sapub.orgrsc.orgresearchgate.net For this compound, fragmentation could involve the loss of small molecules such as water (H₂O) from the alcohol, or the loss of the aminomethyl group (CH₂NH₂).

LC-MS: Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing the purity of a sample and for identifying the components of a mixture. nuph.edu.ua The sample is first separated by LC, and then each eluting component is introduced into the mass spectrometer for analysis.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a sample of this compound. The experimentally determined percentages are then compared to the theoretical percentages calculated from the compound's chemical formula (C₆H₁₀N₂OS).

A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the purity and the proposed elemental composition of the synthesized compound. acs.org This technique is essential for verifying that the correct product has been obtained from a chemical synthesis.

The theoretical elemental composition for this compound (C₆H₁₀N₂OS) is:

Carbon (C): 45.55%

Hydrogen (H): 6.37%

Nitrogen (N): 17.70%

Oxygen (O): 10.11%

Sulfur (S): 20.27%

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from any unreacted starting materials or byproducts.

Thin Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. A small amount of the compound is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent (the mobile phase) is allowed to move up the plate. The distance the compound travels relative to the solvent front (the Rf value) is characteristic of the compound in that particular solvent system. A pure compound should ideally show a single spot on the TLC plate.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated and quantitative chromatographic technique that offers high resolution and sensitivity. The sample is pumped through a column packed with a stationary phase at high pressure. The time it takes for the compound to pass through the column and be detected (the retention time) is a characteristic property. HPLC can be used to determine the purity of a sample with a high degree of accuracy by measuring the area of the peak corresponding to the compound. Different HPLC methods, such as reversed-phase or normal-phase, can be developed to achieve optimal separation.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses smaller stationary phase particles and higher pressures. This results in faster analysis times, improved resolution, and greater sensitivity, making it a powerful tool for the purity assessment of pharmaceutical compounds and their intermediates.

Computational and Theoretical Investigations of 3 Amino 2 Thiazol 2 Yl Propan 1 Ol and Its Analogs

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. tandfonline.com By calculating properties such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap, DFT provides insights into a molecule's reactivity, stability, and electronic transitions. researchgate.netnih.gov

For thiazole (B1198619) derivatives, DFT studies have been employed to determine various structural and chemical parameters. tandfonline.com The geometry of thiazole-containing molecules is typically optimized using a basis set like B3LYP/6-311G(d,p) to predict their most stable conformation. tandfonline.com The distribution of electron density, calculated through DFT, helps identify sites susceptible to electrophilic or nucleophilic attack. slideshare.net For the thiazole ring, the C5 position is often marked as the primary site for electrophilic substitution, while the C2 position is the site for nucleophilic substitution. slideshare.net

Studies on substituted thiazoles show that the nature of the substituent significantly influences the electronic properties. For instance, electron-donating groups tend to increase the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, making it a better electron acceptor. researchgate.net The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net DFT calculations have been effectively used to explore the structural, chemical, and electronic facets of various thiazole derivatives, providing data that can be correlated with their biological activity. tandfonline.comresearchgate.net

Table 1: Calculated Electronic Properties of Substituted Thiazoles using DFT This table presents representative data from a study on methyl-substituted thiazoles to illustrate the type of information generated by DFT analysis. The values are not specific to 3-Amino-2-(thiazol-2-yl)propan-1-ol but demonstrate the principles.

| Compound System | HOMO (eV) | LUMO (eV) | ∆E (HOMO-LUMO Gap) (eV) |

| Thiazole | -9.468 | 3.348 | 12.816 |

| 2-Methyl thiazole | -9.135 | 3.512 | 12.647 |

| 4-Methyl thiazole | -9.117 | 3.508 | 12.625 |

| 5-Methyl thiazole | -9.174 | 3.462 | 12.636 |

| 2,4-Methyl thiazole | -8.821 | 3.668 | 12.489 |

| Data sourced from a DFT study on thiazole derivatives. researchgate.net |

Molecular Docking Simulations for Ligand-Target Interaction Prediction in Research Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. biointerfaceresearch.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions. acs.orgnih.gov

For analogs of this compound, docking simulations are used to predict their binding affinity and mode of interaction with various biological targets. Research on thiazole derivatives has shown their potential to interact with a wide range of proteins, including kinases, enzymes, and nuclear receptors. biointerfaceresearch.comacs.orgnih.gov The process involves preparing the 3D structures of the ligand and the target protein, often obtained from databases like the Protein Data Bank (PDB). biointerfaceresearch.com The ligand is then placed into the binding site of the protein, and a scoring function is used to estimate the binding affinity, often expressed as a docking score or binding energy. ufv.br

Docking studies on thiazole-containing compounds have successfully identified key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, studies have shown that the thiazole nitrogen can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues like serine in the binding pocket of a target protein. nih.gov The binding modes predicted by docking help to explain the structure-activity relationships observed in experimental assays and guide the design of more potent and selective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling in Compound Design Research

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. acs.org The goal of QSAR is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. ufv.br

In the context of thiazole analogs, QSAR studies have been developed for various biological activities, including anticancer and enzyme inhibitory effects. acs.orgufv.brnih.gov The process begins with a dataset of compounds with known activities (e.g., IC₅₀ values). acs.org For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., lipophilicity, molecular weight), electronic properties (e.g., atomic charges), and topological features. nih.gov

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates a selection of these descriptors with the observed biological activity. acs.orgnih.gov A robust QSAR model is characterized by strong statistical parameters, including a high correlation coefficient (R²) and predictive ability (Q²), validated through internal and external testing. ufv.br For thiazole derivatives, QSAR models have highlighted the importance of specific atomic charges and lipophilicity in determining their binding affinity to targets like the adenosine (B11128) A3 receptor. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of a docked complex, explore the conformational flexibility of the ligand and protein, and refine the binding mode predicted by docking. nih.govnih.gov

For thiazole derivatives, MD simulations have been used to validate docking results and provide deeper insights into the binding dynamics. biointerfaceresearch.comnih.gov An MD simulation starts with the coordinates of the ligand-protein complex (often from a docking study) placed in a simulated physiological environment, including water molecules and ions. nih.gov The simulation then calculates the forces between atoms and their resulting motions over a set period, typically nanoseconds. nih.gov

Analysis of the MD trajectory can reveal important information. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the complex; a stable RMSD value over time suggests a stable binding pose. nih.gov The root-mean-square fluctuation (RMSF) can identify flexible regions of the protein. nih.gov These simulations have confirmed the stability of thiazole-based ligands in the binding sites of targets like Aurora kinase and p56lck, providing confidence in the predicted binding modes. biointerfaceresearch.comacs.org

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Compounds

A compound's efficacy as a drug depends not only on its biological activity but also on its pharmacokinetic profile, encompassed by Absorption, Distribution, Metabolism, and Excretion (ADME). In silico ADME prediction models are widely used in early-stage drug discovery to filter out compounds with poor pharmacokinetic properties, saving time and resources. acs.orgmdpi.com

For research compounds like this compound and its analogs, various ADME parameters can be computationally predicted. These include physicochemical properties related to "drug-likeness," such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). researchgate.net Lipinski's "rule of five" is a commonly used filter based on these properties to assess the potential for oral bioavailability. biointerfaceresearch.com

Beyond these basic properties, computational models can also predict gastrointestinal absorption, blood-brain barrier permeability, interaction with metabolic enzymes (like cytochrome P450s), and potential toxicity. mdpi.comnih.gov Numerous studies on thiazole derivatives have incorporated in silico ADME predictions to evaluate their drug-like potential. acs.orgnih.govresearchgate.net These predictions help researchers to prioritize compounds that not only have good target activity but also have a higher probability of exhibiting favorable pharmacokinetics in more advanced testing.

Table 2: Representative In Silico Predicted ADME Properties for a Designed Thiazole Analog This table is based on data presented for designed aurora kinase inhibitors and serves as an example of typical ADME predictions.

| Parameter | Predicted Value | Acceptable Range |

| Molecular Weight (MW) | < 500 g/mol | ≤ 500 |

| iLOGP (Lipophilicity) | < 5 | ≤ 5 |

| Hydrogen Bond Donors (HBD) | ≤ 5 | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | ≤ 10 |

| Topological Polar Surface Area (TPSA) | < 140 Ų | ≤ 140 Ų |

| Data derived from ADME prediction studies on thiazole derivatives. acs.orgresearchgate.net |

Mechanistic Insights from Computational Chemistry for Thiazole-Substituted Systems

Computational chemistry provides a framework for integrating data from various techniques (DFT, docking, MD, QSAR) to build a comprehensive, mechanistic understanding of how thiazole-substituted compounds function at a molecular level. acs.orgtandfonline.com These methods allow researchers to propose and test hypotheses about reaction mechanisms, binding modes, and the origins of biological activity. wikipedia.org

For thiazole-substituted systems, computational studies have provided several key mechanistic insights:

Electronic Basis of Reactivity: DFT calculations clarify how the electron distribution within the thiazole ring and its substituents dictates the molecule's reactivity and interaction capabilities. researchgate.nettandfonline.com

Binding Mode Hypothesis: Molecular docking generates specific hypotheses about how a ligand interacts with its target protein, identifying key amino acid residues and the types of interactions (e.g., hydrogen bonds, π-π stacking) that are critical for binding. acs.orgnih.gov

Dynamic Stability: MD simulations test the stability of these proposed binding modes, revealing how the ligand and protein adapt to each other and confirming the persistence of key interactions over time, which is essential for sustained biological effect. nih.govnih.gov

Structure-Activity Correlation: QSAR models provide mathematical validation for the structural features deemed important by docking and DFT, correlating them directly with experimental activity and allowing for the rational design of improved analogs. acs.orgufv.br

Together, these computational approaches offer a powerful strategy for investigating compounds like this compound. They provide a detailed molecular picture that explains experimental observations and guides future research by predicting the properties of novel, yet-to-be-synthesized thiazole derivatives. acs.org

Biochemical and Biological Research Applications of 3 Amino 2 Thiazol 2 Yl Propan 1 Ol Derivatives Strictly Oriented Towards Research Methodologies, Mechanistic Studies, and in Vitro/in Silico Models, Excluding Human Clinical Trials, Safety Profiles, and Dosage Information

Enzyme Inhibition Studies (In vitro and In silico Investigations)

Derivatives of 3-Amino-2-(thiazol-2-yl)propan-1-ol have been the subject of numerous enzyme inhibition studies, leveraging both in vitro assays and in silico molecular modeling to elucidate their potential as therapeutic agents. These studies have targeted a range of enzymes implicated in various diseases.

In the realm of cancer research, in silico studies have explored the interaction of thiazole-based β-amino carbonyl derivatives with the Crystal Structure of the Cancer Genomic DNA Mutator APOBEC3B enzyme. niscpr.res.in This enzyme is linked to cancer mutagenesis, and molecular modeling has been employed to understand the binding of these derivatives to its active site. niscpr.res.in

Furthermore, thiazolyl-pyrazoline derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (CAs), enzymes relevant to Alzheimer's disease. researchgate.net In silico screening using tools like the Schrödinger Suite helps in identifying the binding affinities and mechanisms of these compounds. researchgate.net Similarly, indole-based thiadiazole derivatives have been synthesized and evaluated as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with molecular docking studies confirming their binding interactions within the enzyme active sites. nih.gov

The molecular hybridization of different pharmacophores has led to the design of novel inhibitors. For instance, thiopyrano[2,3-d]thiazoles linked to a pyrazole (B372694) moiety have been developed as potential inhibitors of human carbonic anhydrase IX and XII. acs.org

Receptor Binding and Ligand Interaction Research

Research into this compound derivatives has also extended to their interactions with various cellular receptors. These studies are crucial for understanding their mechanism of action and for the development of targeted therapies.

For example, derivatives of 3'-ureidoadenosine containing a β2,3-amino acid motif have been synthesized and studied for their potential as A3 adenosine (B11128) receptor agonists. mdpi.com Although the synthesized compounds did not show potent agonistic activity, molecular modeling provided valuable insights into the unfavorable steric and electrostatic interactions within the A3 adenosine receptor binding site, guiding future drug design. mdpi.com Selective A3 adenosine receptor agonists are of interest for their potential anticancer, cardioprotective, and cerebroprotective activities. mdpi.com

In the context of neurological disorders, (R)-2-amino-3-triazolpropanoic acid derivatives have been designed and evaluated as NMDA receptor glycine (B1666218) site agonists. frontiersin.org These studies have shown that the triazole ring can act as a bioisostere for an amide, leading to agonists with varying activity at different NMDA receptor subtypes. frontiersin.org

Antimicrobial Activity Research (In vitro Studies and Mechanistic Insights)

The antimicrobial properties of this compound and its derivatives are a significant area of research, with numerous in vitro studies demonstrating their efficacy against a range of bacterial and fungal pathogens.

Novel aminothiazole derivatives have been synthesized and have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Bacillus subtilis. mdpi.comktu.edunih.gov Some of these compounds have also exhibited antifungal properties. mdpi.comresearchgate.net The antimicrobial activity is often evaluated using methods like the micro broth dilution technique to determine the minimum inhibitory concentration (MIC). researchgate.net

For instance, a series of N,N-disubstituted β-amino acids with thiazole (B1198619) substituents were synthesized and showed discrete antimicrobial activity. researchgate.net Specifically, compounds with furan (B31954) and bromothiophene substituents displayed notable antibacterial effects. researchgate.net Another study reported the synthesis of thiazole-imino derivatives that were active against S. aureus, B. subtilis, C. albicans, and C. glabrata. ufms.br

Furthermore, research has explored the potential of these derivatives against multidrug-resistant pathogens. nih.gov Thiazole derivatives bearing a β-amino acid and aromatic moieties have demonstrated selective and potent bactericidal activity against Gram-positive pathogens. nih.gov The mechanism of action is also a key area of investigation, with molecular docking studies suggesting that some derivatives may act by inhibiting bacterial DNA gyrase. tandfonline.com

Table 1: In vitro Antimicrobial Activity of Selected this compound Derivatives

| Compound/Derivative | Target Microorganism(s) | Observed Effect | Reference(s) |

| Novel aminothiazole derivatives | Escherichia coli, Bacillus subtilis | Antibacterial activity | mdpi.comktu.edunih.gov |

| Thiazole-imino derivatives | S. aureus, B. subtilis, C. albicans, C. glabrata | Antibacterial and antifungal activity | ufms.br |

| N,N-disubstituted β-amino acids with thiazole | Various bacteria | Discrete antimicrobial activity | researchgate.net |

| Thiazole derivatives with β-amino acid and aromatic moieties | Gram-positive pathogens | Selective and potent bactericidal activity | nih.gov |

| 1,2,3-triazolyl-quinolinyl-propan-2-ol derivatives | M. tuberculosis H37Rv, E. coli, P. mirabilis, B. subtilis, S. albus | Good to moderate antibacterial and excellent antitubercular activity | tandfonline.com |

Anticancer Research (In vitro Cell Line Studies and Exploration of Cellular Mechanisms)

Derivatives of this compound have emerged as a promising class of compounds in anticancer research. In vitro studies using various human cancer cell lines have demonstrated their cytotoxic and anti-proliferative effects.

For example, novel aminothiazole-paeonol derivatives have shown potential anticancer effects in human gastric, cervix, pancreas, colorectal, and lung adenocarcinoma cell lines, as well as glioblastoma and mouse colon carcinoma cells. mdpi.com One derivative, N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide, exhibited potent inhibitory activity against AGS and HT-29 cells, with IC50 values of 4.0 µM and 4.4 µM, respectively. mdpi.com

Other studies have focused on thiazole-based β-amino carbonyl derivatives, which have been evaluated against HCT116 and H1299 colon cancer cell lines. niscpr.res.in Some of these derivatives showed promising activity, with one compound, 2-((4-p-tosylthiazol-2-ylamino)(4-hydroxyphenyl)methyl) cyclohexanone, exhibiting selective cytotoxicity. niscpr.res.in

The investigation into the cellular mechanisms of action is a key aspect of this research. For instance, some thiazole derivatives have been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis in leukemia HL-60 cells. researchgate.net Flow cytometry is a common technique used to analyze the cell cycle distribution and quantify apoptosis. researchgate.net

Table 2: In vitro Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| Aminothiazole-paeonol derivatives | AGS, HT-29, HeLa, etc. | Potent inhibitory activity | mdpi.com |

| Thiazole-based β-amino carbonyl derivatives | HCT116, H1299 | Cytotoxic and anti-proliferative effects | niscpr.res.in |

| 2-(substituted)amino-1,3-thiazole derivatives | Leukemia HL-60 | Cell cycle arrest at G2/M phase, apoptosis | researchgate.net |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | Various (NCI-60 panel) | Effective tumor cell growth inhibition | univ.kiev.ua |

Anti-inflammatory Research (In vitro Models and Mechanistic Investigations)

The anti-inflammatory potential of this compound derivatives is another active area of investigation. These studies often utilize in vitro models to assess the compounds' ability to modulate inflammatory pathways.

The thiazole scaffold is recognized for its presence in compounds with anti-inflammatory properties. mdpi.comnih.govresearchgate.netufms.brresearchgate.netuniv.kiev.ua Research has shown that certain thiazole derivatives can inhibit the production of inflammatory mediators. For example, the compound 1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) has been shown to have anti-inflammatory activity by inhibiting the production of nitric oxide and tumor necrosis factor-alpha in vitro. nih.gov

Mechanistic studies often involve investigating the effect of these derivatives on key enzymes involved in the inflammatory response, such as cyclooxygenases (COX). Docking studies have been employed to understand how these compounds might bind to the active site of COX-2.

Antiviral Activity Research (In vitro Studies)

In vitro studies have demonstrated the potential of this compound derivatives as antiviral agents. mdpi.comnih.govresearchgate.netufms.br Research in this area has focused on screening these compounds against various viruses and elucidating their mechanisms of action.

A study on novel aminothiazole derivatives revealed that certain compounds exhibited significant antiviral activity against the influenza A/Puerto Rico/8/34 H1N1 strain in Madin-Darby canine kidney (MDCK) cells. mdpi.comktu.edunih.govresearchgate.net The viability of the cells was measured using the MTT assay to assess the antiviral effect. mdpi.comresearchgate.net Specifically, a compound bearing a 4-trifluoromethylphenyl substituent in the thiazole ring showed antiviral activity comparable to the standard drugs oseltamivir (B103847) and amantadine. ktu.edunih.govresearchgate.net

Herbicidal and Fungicidal Activity Research (In vitro and Agricultural Research Applications)

The biological activity of this compound derivatives extends to the agricultural sector, with research exploring their potential as herbicides and fungicides. mdpi.comnih.govresearchgate.netufms.br

In vitro tests have been conducted to evaluate the fungicidal activity of these compounds against various agricultural fungi. mdpi.com For example, derivatives of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones were tested against fungi such as Pleurotus ostreatus, Aspergillus niger, and Botrytis cinerea. mdpi.com The agar (B569324) growth medium poison technique is a common method used to assess the percentage inhibition of fungal growth. mdpi.com

Furthermore, some N-acyl-N-arylalanines incorporating a 1,2,3-thiadiazol-5-ylcarbonyl or 3,4-dichloroisothiazol-5-ylcarbonyl fragment have shown moderate antifungal activity against fungi like B. cinerea, R. solani, and S. sclerotiorum in vitro. nih.gov In vivo tests on plants have also been conducted, with one compound demonstrating significant efficacy against A. brassicicola, suggesting its potential as a candidate fungicide for further development. nih.gov

Applications in Functional Dye Synthesis Research

The 2-aminothiazole (B372263) core is a versatile building block in the synthesis of functional dyes, owing to its electron-rich nature and ability to participate in the formation of extended π-conjugated systems. nih.govresearchgate.netmdpi.com Research in this area explores the synthesis of novel dyes and the characterization of their photophysical properties for potential applications in materials science.

Methodologies for the synthesis of such dyes often involve the diazotization of the 2-aminothiazole derivative followed by coupling with various aromatic or heterocyclic compounds to create azo dyes. researchgate.net Another approach is the one-pot three-component reaction to produce carbazole-thiazole dyes. nih.gov

Key Research Findings:

Azo Dyes: Derivatives of 2-aminothiazole are utilized as diazo components in the synthesis of disperse and cationic azo dyes. researchgate.net These dyes exhibit a range of colors and their photophysical properties, such as absorption and emission maxima, can be tuned by modifying the substituents on the thiazole ring and the coupling component.

Carbazole-Thiazole Dyes: Novel dyes incorporating carbazole (B46965) and thiazole moieties have been synthesized. nih.gov Quantum-chemical simulations and experimental studies on these dyes investigate the impact of different substituents on their linear and nonlinear optical properties. nih.gov These studies are crucial for designing materials with specific optical characteristics for applications in optoelectronics. nih.gov

Table 1: Examples of Functional Dyes Based on 2-Aminothiazole Derivatives

| Dye Class | Synthetic Method | Investigated Properties | Potential Research Applications |

| Azo Dyes | Diazotization and Azo Coupling | Solvatochromism, Tautomerism | pH sensors, Textile dyeing |

| Carbazole-Thiazole Dyes | One-pot Three-component Reaction | Linear and Nonlinear Optical Properties, Tyrosinase Inhibition | Optoelectronics, Bioimaging |

Applications in Agrochemical Research (e.g., Plant Growth Promotion Studies)

Thiazole derivatives have been investigated for their potential applications in agriculture, particularly as plant growth regulators and fungicides. nih.govresearchgate.netresearchgate.net Research in this domain focuses on the synthesis of novel compounds and the in vitro and in vivo evaluation of their effects on plant physiology and pathology.

A notable example is the study of 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid , a compound structurally related to the subject of this article. Research has shown its ability to promote the growth of rapeseed (Brassica napus). nih.govresearchgate.net

Key Research Findings:

Plant Growth Promotion: In controlled laboratory and field studies, the application of 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid to rapeseed seedlings led to a significant increase in seed yield. nih.govresearchgate.net Further analysis revealed an increase in the oil and protein content of the seeds. nih.gov

Fungicidal Activity: Certain thiazole derivatives bearing a naphthoquinone moiety have demonstrated fungicidal activity against plant pathogens like Botrytis cinerea, the causative agent of gray mold in tomatoes. researchgate.net The efficacy of these compounds was found to be comparable or even superior to some commercial fungicides in in vivo assays. researchgate.net

Table 2: Agrochemical Research Findings for Thiazole Derivatives

| Compound | Research Model | Observed Effect | Reference |

| 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid | Rapeseed (Brassica napus) | Increased seed yield, oil content, and protein content. | nih.govresearchgate.net |

| Naphthoquinone-thiazole hybrids | Tomato (Solanum lycopersicum) infected with Botrytis cinerea | Inhibition of fungal growth. | researchgate.net |

Biochemical Pathway Modulation Studies in Cellular and Molecular Models

The diverse biological activities of 2-aminothiazole derivatives stem from their ability to interact with and modulate various biochemical pathways. In vitro and in silico studies are instrumental in elucidating the mechanisms of action of these compounds at the molecular level.

Methodologies:

Enzyme Inhibition Assays: The inhibitory activity of thiazole derivatives against specific enzymes is a common research focus. For instance, substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides have been evaluated as inhibitors of mycobacterial methionine aminopeptidase (B13392206) 1 (MtMetAP1), a potential drug target for tuberculosis. nih.gov

Cell-Based Assays: The effects of these compounds on cellular processes are investigated using various cell lines. For example, the cytotoxicity of thiazole derivatives is often assessed in cancer cell lines.

Molecular Docking and In Silico Studies: Computational methods are employed to predict the binding modes and affinities of thiazole derivatives to their biological targets. These studies provide valuable insights for the rational design of more potent and selective modulators. nih.gov

Key Research Findings:

Enzyme Inhibition: A series of 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides demonstrated significant inhibitory activity against MtMetAP1 in vitro. nih.gov The extent of inhibition was found to be dependent on the substituents on the pyrazine (B50134) ring and the metal cofactor present in the enzyme's active site. nih.gov

Antimicrobial Activity: Novel thiazole derivatives bearing β-amino acid and aromatic moieties have been synthesized and evaluated for their activity against multidrug-resistant pathogens. nih.govmdpi.com These studies often involve determining the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

Structural Analogs in Pharmaceutical Research: The synthesis of structurally related compounds, such as (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol, highlights the utility of the aminopropanol (B1366323) backbone in the development of pharmaceutical intermediates. researchgate.net

Future Directions and Research Perspectives

Development of Novel Synthetic Routes for 3-Amino-2-(thiazol-2-yl)propan-1-ol with Enhanced Atom Economy and Sustainability

The pursuit of "green" and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research will likely focus on developing novel synthetic routes for this compound that prioritize atom economy and sustainability. Atom economy is a measure of how many atoms from the starting materials are incorporated into the final desired product, minimizing waste. jocpr.comprimescholars.com Conventional multi-step syntheses often suffer from poor atom economy, generating significant byproducts. primescholars.com

Future strategies may include:

One-Pot Reactions: Designing one-pot or tandem reactions where multiple synthetic transformations occur in a single reaction vessel without the need for intermediate purification can significantly improve efficiency and reduce solvent usage. bepls.com

Solvent-Free or Green Solvent Conditions: Exploring solvent-free reaction conditions, such as mechanochemistry (ball milling), or the use of environmentally benign solvents like water or supercritical fluids, can drastically reduce the environmental impact of the synthesis. acs.orgufms.br Microwave-assisted organic synthesis has also emerged as an effective green chemistry approach for generating heterocyclic compounds. researchgate.net

| Metric | Description | Goal for Future Syntheses |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize the incorporation of reactant atoms into the final product. |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | Improve the overall efficiency by considering the actual mass of all substances used. ekb.eg |

| Yield Economy (YE) | Yield (%) / Reaction Time (min) | Optimize for both high yield and rapid reaction times. ekb.eg |

Targeted Synthesis of Specific Chiral Isomers for Precise Biological Research Applications

Chirality plays a crucial role in the biological activity of many pharmaceutical compounds, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. mdpi.com this compound possesses a chiral center, meaning it can exist as a pair of enantiomers. The targeted synthesis of specific chiral isomers is paramount for elucidating their precise roles in biological systems.

Future research in this area will likely involve:

Asymmetric Synthesis: Developing highly stereoselective synthetic methods to produce enantiomerically pure forms of the compound. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. nih.govacs.org

Enzymatic and Biocatalytic Methods: Utilizing enzymes, such as transaminases or dehydrogenases, can offer highly specific and environmentally friendly routes to chiral amino alcohols. nih.govfrontiersin.org These biocatalytic approaches often proceed with high enantioselectivity under mild reaction conditions. mdpi.com

Chiral Chromatography: Employing chiral stationary phases in high-performance liquid chromatography (HPLC) to separate and purify individual enantiomers from a racemic mixture.

Biological Evaluation of Enantiomers: Once isolated, the individual enantiomers will be subjected to rigorous biological testing to determine their specific interactions with biological targets and to identify the more active and less toxic isomer.

Integration of Advanced Computational and Experimental Approaches in Rational Compound Design

The synergy between computational modeling and experimental validation has become an indispensable tool in modern drug discovery and materials science. mdpi.com For this compound, integrating these approaches can accelerate the design and optimization of new derivatives with desired properties.

Key areas for integration include:

Molecular Docking and Dynamics Simulations: Computational docking studies can predict the binding modes and affinities of this compound and its derivatives with various biological targets, such as enzymes or receptors. mdpi.comnih.gov Molecular dynamics simulations can further elucidate the stability of these interactions over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to establish a mathematical relationship between the chemical structure of a series of thiazole (B1198619) derivatives and their biological activity. scispace.com This allows for the prediction of the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

In Silico Screening: Virtual screening of large compound libraries against a specific biological target can identify other thiazole-containing molecules with the potential for similar or improved activity. scispace.com

Iterative Design-Synthesize-Test Cycles: An iterative approach, where computational predictions guide the synthesis of a small number of targeted compounds, followed by experimental testing and subsequent refinement of the computational model, can significantly streamline the discovery process. mdpi.com

Exploration of New Biological Targets and Mechanisms of Action for Thiazole-Substituted Amino Alcohols in Research Models

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous clinically approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.nettrdizin.gov.trfabad.org.tr While the full biological profile of this compound is yet to be elucidated, its structural motifs suggest several promising avenues for investigation.

Future research should focus on:

Screening against Diverse Biological Targets: Evaluating the compound and its derivatives against a broad panel of biological targets, such as kinases, proteases, and metabolic enzymes, could uncover novel therapeutic applications. frontiersin.org Thiazole derivatives have shown potential as inhibitors of various enzymes, including c-Met kinase and tubulin polymerization. nih.govacs.org

Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies will be crucial to understand how the compound exerts its effects at the molecular and cellular levels. This could involve techniques like gene expression profiling, proteomics, and cell-based assays.

Antimicrobial and Antiparasitic Activity: Given the prevalence of the thiazole moiety in antimicrobial and antiparasitic agents, investigating the potential of this compound against various pathogens is a logical step. nih.govglobalresearchonline.net

Anticancer Potential: The thiazole core is found in several anticancer drugs. nih.gov Research could explore the antiproliferative and cytotoxic effects of this compound on various cancer cell lines and investigate its potential to interfere with cancer-related pathways. researchgate.net

Design of Advanced Thiazole-Containing Probes for Chemical Biology Studies

Chemical probes are essential tools for studying biological processes in their native environment. The structural features of this compound make it an attractive starting point for the design of such probes.

Future directions in this area include:

Fluorescent Probes: Attaching a fluorescent dye to the molecule could enable the visualization of its localization and dynamics within living cells. Thiazole orange, for instance, is a well-known dye that can be incorporated into oligonucleotide probes for nucleic acid detection. rsc.org

Affinity-Based Probes: Modifying the molecule to include a reactive group or a photo-crosslinker could allow for the identification of its direct binding partners within the cell, a process known as target deconvolution.

Biotinylated Probes: The introduction of a biotin (B1667282) tag would facilitate the purification and identification of protein-ligand complexes using streptavidin-based affinity chromatography.

Potential for Applications in Material Science Research (Non-Biological)

Beyond its potential biological applications, the unique chemical structure of this compound presents opportunities for its use in material science. The presence of a heterocyclic ring and reactive functional groups (amine and hydroxyl) allows for its incorporation into polymeric structures or its use as a ligand in coordination chemistry.

Potential research avenues include: